molecular formula C24H45IrO6 B13787373 iridium(3+);octanoate CAS No. 67816-08-4

iridium(3+);octanoate

Cat. No.: B13787373
CAS No.: 67816-08-4
M. Wt: 621.8 g/mol
InChI Key: LWDMDLBRQVTRMC-UHFFFAOYSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iridium(3+);octanoate typically involves the reaction of iridium(III) chloride with octanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the iridium-octanoate complex .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Iridium(3+);octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Iridium(III) complexes are showing promise in detection and therapy due to their photophysical properties, which include high photostability, tunable phosphorescence emission, long-lasting phosphorescence, and high quantum yields . They are being developed for near-infrared (NIR) applications to improve signal-to-noise ratio and enhance tissue penetration . Additionally, they are explored for their anticancer effects and ability to target specific proteins .

Scientific Research Applications

Detection and Therapy: Iridium(III) complexes are useful in detection and therapy due to their photophysical properties . These properties can be exploited for photodynamic therapy (PDT), photothermal therapy (PTT), and photoactivated (PACT) and sonodynamic therapies (SDT) .

Medical Diagnostics and Imaging: Iridium(III) complexes can be used as theranostic agents, combining therapeutic and diagnostic functions into a single molecule . Their brightness and photostability make them suitable for bioimaging, allowing the imaging of cellular processes and microenvironments at the single-cell level . They can also be designed to selectively target cancer cells and act as photosensitizers for PDT .

Anticancer Properties: Iridium(III) complexes can effectively reduce cancer cell viability and inhibit cancer cell migration and invasion . One such compound, 1a , has shown antitumor properties in lung and triple-negative breast cancer models in mice . It interacts with the cancer-driving Girdin protein, blocking key oncogenic signaling pathways .

Oxidation of Amyloidogenic Peptides: An iridium(III) complex, Ir-1 , can oxidize amyloidogenic peptides upon photoactivation, modulating their aggregation . Ir-1 can generate singlet oxygen from triplet dioxygen and is photoactivatable under mild conditions .

Organelle Visualization and Analyte Detection: Iridium(III) complexes can visualize organelles such as mitochondria, lysosomes, endoplasmic reticulum, Golgi apparatus, nucleus, and nucleolus . They can also detect specific analytes like small molecules, metal ions, enzymes, and proteins .

Case Studies

  • Girdin Inhibition: Iridium(III) carbene complex 1a inhibits metastatic spread of cancer cells in mice and reduces the viability of lung and triple-negative breast cancer patient-derived organoids more effectively than cisplatin . It binds tightly to Girdin, a protein target in solid tumors, through hydrophobic and electrostatic interactions .
  • Photooxidation of Amyloidogenic Peptides: The iridium(III) complex Ir-1 was used to oxidize amyloidogenic peptides, controlling their aggregation under mild conditions with visible light and oxygen .
  • OER Activity: Iridium oxides have been studied for their oxygen evolution reaction (OER) activity . Theoretical studies suggest that α-IrO3 has higher OER activity than rutile IrO2 . Doping IrO with elements like Mn and Li can enhance OER activity due to changes in the electronic structure and formation of flexible, disordered IrO x octahedra .

Comparison with Similar Compounds

Uniqueness: Iridium(3+);octanoate is unique due to its combination of iridium’s catalytic properties and the hydrophobic nature of the octanoate ligands, making it suitable for applications in non-polar environments and organic media .

Biological Activity

Iridium(3+);octanoate is a complex that has garnered attention in biomedical research due to its unique properties and potential applications in cancer therapy and antimicrobial treatments. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Overview of this compound

Iridium complexes, particularly those with a +3 oxidation state, have been studied for their therapeutic potential. The octanoate ligand enhances solubility and bioavailability, making these complexes suitable for biological applications. The biological activities of iridium complexes can be attributed to their ability to interact with biomolecules, generate reactive oxygen species (ROS), and induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that iridium(3+) complexes exhibit significant antimicrobial properties. For instance, a study reported that certain cyclometallated iridium(III) complexes demonstrated potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 3.60 μM and minimum bactericidal concentration (MBC) values of 7.19 μM . This suggests that iridium(3+) complexes could serve as effective alternatives to traditional antibiotics.

Table 1: Antimicrobial Activity of Iridium(3+) Complexes

ComplexMIC (μM)MBC (μM)Target Organism
Iridium Complex 13.607.19S. aureus
Iridium Complex 2TBDTBDE. coli

Anticancer Properties

The anticancer potential of iridium(3+) complexes has been extensively studied. A notable study evaluated several iridium(III) complexes against various cancer cell lines, revealing significant cytotoxic effects. For example, the complex Ir1 showed an IC50 value of 0.4 μM against B16 melanoma cells, indicating high potency . The mechanism of action appears to involve mitochondrial localization, leading to increased ROS production and subsequent apoptosis.

Case Study: Antitumor Efficacy

In vivo studies demonstrated that complex Ir1 effectively inhibited tumor growth in mice models, achieving an inhibitory rate of 71.67% at a dosage of 5 mg/kg . This finding underscores the potential of iridium(3+) complexes as therapeutic agents in cancer treatment.

The mechanisms by which iridium(3+) complexes exert their biological effects include:

  • Induction of Apoptosis : Studies have shown that these complexes can trigger apoptosis through ROS-mediated pathways, affecting mitochondrial membrane potential and activating apoptotic signaling cascades .
  • Targeting Tumor Metabolism : Certain iridium(III) complexes disrupt mitochondrial respiration, leading to metabolic stress in cancer cells and enhancing their susceptibility to treatment .
  • Bioorthogonal Reactivity : Novel iridium(III) complexes have been developed for bioorthogonal applications, facilitating targeted delivery and imaging in biological systems .

Properties

CAS No.

67816-08-4

Molecular Formula

C24H45IrO6

Molecular Weight

621.8 g/mol

IUPAC Name

iridium(3+);octanoate

InChI

InChI=1S/3C8H16O2.Ir/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3

InChI Key

LWDMDLBRQVTRMC-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ir+3]

Related CAS

124-07-2 (Parent)

Origin of Product

United States

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